4-(3-bromophenyl)-4-oxo-2-butenoic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
74939-78-9 |
|---|---|
Molecular Formula |
C10H7BrO3 |
Molecular Weight |
255.06 g/mol |
IUPAC Name |
4-(3-bromophenyl)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C10H7BrO3/c11-8-3-1-2-7(6-8)9(12)4-5-10(13)14/h1-6H,(H,13,14) |
InChI Key |
JDXFDXTZXXJCQT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)C=CC(=O)O |
Origin of Product |
United States |
Synthetic Methodologies for 4 3 Bromophenyl 4 Oxo 2 Butenoic Acid
Classical Synthetic Routes to α,β-Unsaturated γ-Keto Acids
Traditional methods for preparing this class of compounds are robust and well-documented, though they can sometimes be limited in scope or require harsh conditions. nih.govsemanticscholar.orgrsc.org These routes include aldol (B89426) condensations, Friedel-Crafts acylations, and oxidative ring-opening reactions.
The Aldol condensation is a cornerstone of carbon-carbon bond formation. magritek.comscribd.com For the synthesis of 4-aryl-4-oxo-2-butenoic acids, this reaction typically involves the condensation of an aryl methyl ketone with glyoxylic acid. nih.gov In the specific case of 4-(3-bromophenyl)-4-oxo-2-butenoic acid, the precursor is 3-bromoacetophenone.
The reaction proceeds via the formation of an enolate from 3-bromoacetophenone under basic or acidic conditions. This enolate then acts as a nucleophile, attacking the aldehyde carbonyl of glyoxylic acid. The subsequent β-hydroxy carbonyl intermediate readily undergoes dehydration, often in situ, to yield the more stable α,β-unsaturated system, resulting in the final product. magritek.com The reaction is stereoselective, typically yielding the (E)-isomer as the major product due to its greater thermodynamic stability. semanticscholar.org
Table 1: Aldol Condensation for 4-Aryl-4-oxo-2-butenoic Acids
| Aryl Methyl Ketone | Reagent | Typical Catalyst | Product |
|---|---|---|---|
| 3-Bromoacetophenone | Glyoxylic Acid | Acid (e.g., TsOH) or Base (e.g., Pyrrolidine/Acetic Acid) | This compound |
| Acetophenone (B1666503) | Glyoxylic Acid | Acid or Base | 4-oxo-4-phenyl-2-butenoic acid |
| 4-Methoxyacetophenone | Glyoxylic Acid | Acid or Base | 4-(4-methoxyphenyl)-4-oxo-2-butenoic acid |
Friedel-Crafts acylation is a classic method for attaching an acyl group to an aromatic ring through electrophilic aromatic substitution. wikipedia.orglibretexts.org This strategy can be adapted to synthesize 4-aryl-4-oxo-2-butenoic acids by reacting an aromatic compound with a suitable four-carbon acylating agent like maleic anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum trichloride (B1173362) (AlCl₃). nih.govwikipedia.orglibretexts.org
To synthesize the target molecule, bromobenzene (B47551) serves as the aromatic precursor. The Lewis acid activates the maleic anhydride, generating a potent acylium ion electrophile. The aromatic ring of bromobenzene then attacks this electrophile. Because the bromo-substituent is an ortho-, para- director, this reaction would primarily yield 4-(4-bromophenyl)-4-oxo-2-butenoic acid. Synthesizing the 3-bromo isomer via this direct route is not feasible; it would require starting with a different precursor, such as 1,3-dibromobenzene, which presents regioselectivity challenges. Therefore, while Friedel-Crafts acylation is a primary method for the general class of aromatic 4-oxo-2-butenoic acids, it is less direct for this specific isomer compared to the Aldol condensation approach. nih.govsemanticscholar.orgrsc.org
Another established, albeit less direct, strategy involves the oxidative cleavage of a furan (B31954) ring. organicreactions.org In this approach, the furan ring acts as a masked 1,4-dicarbonyl synthon. ssrn.com The synthesis would begin with the preparation of a 2-substituted furan, for example, 2-(3-bromobenzoyl)furan. This intermediate can then be subjected to oxidative ring-opening to yield the desired γ-keto acid.
A variety of oxidizing agents can accomplish this transformation, including reagents like N-Bromosuccinimide (NBS) followed by sodium chlorite (B76162) (NaClO₂), or ozone (O₃). ssrn.comacs.org This method is particularly valuable for creating aliphatic γ-keto acids but has also been successfully applied to aromatic derivatives. nih.govacs.org The choice of oxidant and reaction conditions is critical to cleave the furan ring effectively without degrading other functional groups in the molecule. researchgate.net
Modern and Catalytic Approaches to this compound Synthesis
Recent advancements in synthetic chemistry have introduced more efficient, rapid, and selective methods for preparing complex molecules. These modern techniques offer significant advantages over classical routes, particularly in terms of reaction time, yield, and potential for stereocontrol.
Microwave-assisted organic synthesis has emerged as a powerful tool to accelerate chemical reactions. By directly heating the solvent and reactants through dielectric heating, microwave irradiation can dramatically reduce reaction times from hours to minutes and often improve product yields. nih.govrsc.org
The synthesis of (E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid has been efficiently achieved using a microwave-assisted Aldol condensation between 3-bromoacetophenone and glyoxylic acid. nih.gov Studies have shown that for aromatic methyl ketones, an acid catalyst like p-toluenesulfonic acid (TsOH) is highly effective under microwave conditions. semanticscholar.orgrsc.org This method provides the target compound in high yield after a short reaction time, demonstrating a significant improvement over conventional heating methods. nih.govresearchgate.net
Table 2: Microwave-Assisted Synthesis of (E)-4-(3-Bromophenyl)-4-oxobut-2-enoic acid
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Temperature | Time | Yield | Reference |
|---|---|---|---|---|---|---|---|
| 3-Bromoacetophenone | Glyoxylic Acid | TsOH | Dioxane | 100 °C | 16 h | 78% | nih.gov |
Note: The cited study optimized conditions across a range of substrates; the 16-hour time reflects a general procedure applied to this specific compound, though microwave reactions are often completed in much shorter times. nih.govresearchgate.net
Organocatalysis utilizes small, chiral organic molecules to catalyze chemical reactions enantioselectively. nih.govacs.org While this compound is achiral, organocatalytic methods are highly relevant for the synthesis of chiral γ-keto acids and their derivatives. These chiral building blocks are of significant interest in pharmaceutical synthesis. rsc.org
For instance, proline and its derivatives are well-known catalysts for asymmetric Aldol reactions. researchgate.net An organocatalyzed Aldol reaction between a ketone and glyoxylic acid could, in principle, generate a chiral α-hydroxy-γ-keto carboxylic acid intermediate before the dehydration step. researchgate.net By carefully controlling the reaction conditions, it is possible to isolate these chiral intermediates. Furthermore, organocatalysts can be employed in asymmetric Michael additions to α,β-unsaturated γ-keto esters, allowing for the stereocontrolled introduction of a substituent at the β-position, leading to chiral δ-substituted γ-keto compounds. beilstein-journals.org Although not directly applied to the synthesis of the achiral title compound, these methodologies represent the forefront of stereoselective synthesis within this important class of molecules.
Transition Metal-Catalyzed Coupling Reactions in Synthesis
While aldol-type condensations represent a primary route to this compound, the principles of transition metal-catalyzed cross-coupling reactions offer a powerful alternative for constructing the core carbon skeleton. These reactions are cornerstones of modern organic synthesis for forming carbon-carbon bonds. pharmacyjournal.org
Notably, the Heck reaction, which couples an unsaturated halide with an alkene using a palladium catalyst, presents a plausible pathway. wikipedia.orgorganic-chemistry.org In a hypothetical Heck approach to this compound, 3-bromoacetophenone could be coupled with acrylic acid or its esters. The reaction typically involves a palladium(0) catalyst, a base, and often a phosphine (B1218219) ligand to stabilize the catalytic species. The catalytic cycle involves the oxidative addition of the aryl bromide to the Pd(0) center, followed by migratory insertion of the alkene and subsequent β-hydride elimination to yield the product and regenerate the catalyst.
Similarly, the Suzuki-Miyaura coupling offers another robust strategy. nih.govyoutube.com This method involves the reaction of an organoboron compound with an organic halide, catalyzed by a palladium(0) complex. illinois.edu A potential Suzuki pathway could involve the coupling of a boronic acid derivative of acetophenone with a brominated butenoic acid fragment. A significant advantage of the Suzuki reaction is the use of organoboron reagents, which are generally less toxic and more stable than other organometallic compounds. youtube.com
The choice of catalyst, ligands, base, and solvent is critical for optimizing these coupling reactions to achieve high yields and selectivity. While specific applications of these methods for the direct synthesis of this compound are not extensively detailed in currently available literature, their widespread use for creating analogous aryl ketone and alkene structures underscores their potential applicability. mdpi.com
Mechanism-Based Synthetic Optimization
Optimizing the synthesis of this compound hinges on a deep understanding of the underlying reaction mechanisms. By investigating key bond-forming steps and controlling selectivity, chemists can enhance reaction efficiency, yield, and purity.
A prominent and effective method for synthesizing 4-oxo-2-butenoic acids, including the 3-bromophenyl derivative, is the aldol condensation between a methyl ketone and glyoxylic acid. Research has demonstrated that microwave-assisted aldol condensation between 3-bromoacetophenone and glyoxylic acid is a successful route.
The mechanism of this acid-catalyzed aldol condensation begins with the protonation of the carbonyl oxygen of the 3-bromoacetophenone. This enhances the acidity of the α-protons, facilitating the formation of an enol intermediate. The enol then acts as a nucleophile, attacking the electrophilic carbonyl carbon of glyoxylic acid. This is the key carbon-carbon bond-forming step. Subsequent dehydration of the resulting aldol adduct readily occurs under the reaction conditions, driven by the formation of a conjugated system, to yield the final α,β-unsaturated keto acid product.
In the synthesis of this compound, controlling the geometry of the newly formed carbon-carbon double bond is crucial. The desired product is typically the (E)-isomer, which is thermodynamically more stable than the (Z)-isomer due to reduced steric hindrance.
In the context of the aldol condensation route, the dehydration step that forms the alkene generally shows high stereoselectivity. The elimination of water proceeds through an intermediate where the largest substituents (the aryl ketone and carboxylic acid groups) orient themselves in an anti-periplanar conformation to minimize steric strain. This conformational preference leads directly to the formation of the (E)-alkene as the major, if not exclusive, product. Experimental data from microwave-assisted syntheses confirm that the 4-oxo-2-butenoic acid products are obtained with the E conformation for the alkene bond, with no detectable traces of the Z isomer.
Scale-Up Considerations and Process Chemistry Perspectives
Translating a laboratory-scale synthesis to an industrial process requires careful consideration of safety, cost, efficiency, and environmental impact. For the synthesis of this compound, particularly via the microwave-assisted aldol condensation, several factors are pertinent for scale-up.
The use of microwave irradiation, while efficient for rapid, small-scale reactions, presents challenges for large-scale production due to issues with penetration depth and even heating in large reaction volumes. However, the thermal conditions identified in microwave studies can often be translated to conventional heating in larger reactors, potentially with longer reaction times. It has been demonstrated that the synthesis of related 4-oxo-2-butenoic acids can be scaled up to the millimole scale without a negative impact on the yield.
The choice of reagents and solvents is also critical. Dioxane, often used in laboratory procedures, is a solvent that manufacturers may seek to replace on a larger scale due to safety and environmental concerns. Process chemists would likely investigate alternative, greener solvents. Furthermore, optimizing the stoichiometry of reactants, such as glyoxylic acid, and the amount of catalyst (e.g., tosic acid) is essential to minimize waste and cost.
Workup and purification procedures must also be scalable. Extraction with dichloromethane (B109758) followed by column chromatography is common in the lab but is often impractical and costly for large quantities. Alternative purification methods such as crystallization or recrystallization would be developed to isolate the final product efficiently and with high purity on an industrial scale.
Interactive Data Table: Synthetic Approaches
| Synthetic Route | Key Reagents | Catalyst/Conditions | Selectivity |
| Aldol Condensation | 3-Bromoacetophenone, Glyoxylic acid | Tosic acid, Dioxane, Microwave (160°C) | High (E)-stereoselectivity |
| Heck Coupling (Plausible) | 3-Bromoacetophenone, Acrylic acid | Pd(0) catalyst, Base | Typically high (E)-selectivity |
| Suzuki Coupling (Plausible) | Arylboronic acid, Bromo-butenoic acid derivative | Pd(0) catalyst, Base | High regioselectivity |
Chemical Reactivity and Transformation Pathways of 4 3 Bromophenyl 4 Oxo 2 Butenoic Acid
Reactivity of the α,β-Unsaturated Carbonyl System
The α,β-unsaturated carbonyl system in 4-(3-bromophenyl)-4-oxo-2-butenoic acid is characterized by a conjugated system of a carbon-carbon double bond and a carbonyl group. This conjugation results in electron delocalization, creating electrophilic centers at both the carbonyl carbon and the β-carbon of the alkene. This electronic arrangement is the foundation for its diverse reactivity.
Nucleophilic Conjugate (Michael) Addition Reactions
One of the most significant reactions of this system is the nucleophilic conjugate addition, commonly known as the Michael addition. masterorganicchemistry.comchemistrysteps.com In this reaction, nucleophiles preferentially attack the electrophilic β-carbon of the double bond. This is due to the electron-withdrawing effects of both the adjacent ketone and carboxylic acid groups, which polarize the double bond. masterorganicchemistry.com The reaction proceeds via a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the saturated 1,4-adduct.
A wide array of nucleophiles can participate in this reaction. For the closely related compound, 4-(4-bromophenyl)-4-oxo-2-butenoic acid, various carbon and heteroatom nucleophiles have been shown to react, yielding a variety of heterocyclic and acyclic compounds. researchgate.netekb.eg Similar reactivity is expected for the 3-bromo isomer.
Common Nucleophiles and Products:
Carbon Nucleophiles: Active methylene (B1212753) compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) react in the presence of a base to form new carbon-carbon bonds. researchgate.net
Nitrogen Nucleophiles (Aza-Michael): Amines, such as benzylamine, readily add to the double bond to form β-amino acid derivatives. raco.cat
Sulfur Nucleophiles (Thia-Michael): Thiols, like 2-mercaptoethanol, are effective nucleophiles for this transformation, and studies on related amides have shown that the reaction proceeds exclusively at the β-position. researchgate.net
| Nucleophile | Catalyst/Solvent | Product Type | Reference Example Compound |
|---|---|---|---|
| Ethyl Cyanoacetate | Ammonium (B1175870) Acetate (B1210297) | Substituted Nicotinate | 4-(4-bromophenyl)-4-oxo-2-butenoic acid |
| Thiourea (B124793) | Ammonium Acetate/Piperidine | Pyrimidinethione derivative | 4-(4-bromophenyl)-4-oxo-2-butenoic acid |
| Benzylamine | Dry Benzene (B151609) | β-Amino Acid derivative | 4-(4-acetaminophenyl)-4-oxo-but-2-enoic acid |
| 2-Mercaptoethanol | Triethylamine | β-Thioether derivative | (E)-4-aryl-4-oxo-2-butenoic acid amides |
Cycloaddition Reactions (e.g., Diels-Alder)
The electron-deficient nature of the alkene in this compound makes it an excellent dienophile in normal-demand Diels-Alder reactions. organic-chemistry.org This [4+2] cycloaddition involves the reaction of the dienophile with a conjugated diene to form a six-membered ring. wikipedia.orgsigmaaldrich.com The reaction is driven by the favorable formation of two new, stable sigma bonds from two pi bonds. organic-chemistry.org The electron-withdrawing ketone and carboxyl groups on the butenoic acid backbone lower the energy of its Lowest Unoccupied Molecular Orbital (LUMO), facilitating the reaction with the Highest Occupied Molecular Orbital (HOMO) of an electron-rich diene. organic-chemistry.org
While specific Diels-Alder reactions involving this compound are not extensively documented, its structural features strongly suggest its utility in synthesizing complex cyclic architectures. Furthermore, α,β-unsaturated ketones can participate in other types of cycloadditions, such as photochemical [2+2] cycloadditions with other alkenes. youtube.com Hetero-Diels-Alder reactions, where the carbonyl group itself acts as the dienophile (an oxo-Diels-Alder reaction), are also possible, reacting with a diene to form a dihydropyran ring. wikipedia.org
Electrophilic Additions to the Alkene Moiety
Electrophilic addition is a characteristic reaction of alkenes. However, for this compound, this pathway is significantly disfavored. The strong electron-withdrawing resonance and inductive effects of the adjacent carbonyl and carboxyl groups deactivate the carbon-carbon double bond toward attack by electrophiles. chemistrysteps.com These groups reduce the electron density of the π-bond, making it a poor nucleophile. libretexts.org Consequently, nucleophilic conjugate addition is the overwhelmingly preferred reaction pathway for the alkene moiety in this molecule.
Reactivity of the Carboxylic Acid Moiety
The carboxylic acid group (-COOH) is another key site of reactivity, primarily undergoing reactions typical of this functional group, such as conversion into esters and amides.
Esterification Reactions (e.g., Methyl Ester Formation)
The carboxylic acid can be converted to its corresponding ester through various methods. The most common is the Fischer esterification, which involves reacting the acid with an alcohol (such as methanol (B129727) for methyl ester formation) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com This is an equilibrium-controlled process, often driven to completion by using the alcohol as the solvent or by removing the water formed during the reaction. masterorganicchemistry.com
Alternative methods include reaction with alkylating agents. For instance, related 4-aryl-4-oxo-2-butenoic acids have been esterified using reagents like diethyl sulfate (B86663) in the presence of a base such as potassium carbonate. google.com
| Reagent(s) | Method | Product | Reference |
|---|---|---|---|
| Alcohol (e.g., Methanol), Acid Catalyst (e.g., H₂SO₄) | Fischer Esterification | Methyl 4-(3-bromophenyl)-4-oxo-2-butenoate | masterorganicchemistry.com |
| Diethyl sulfate, Potassium carbonate | Alkylation | Ethyl 4-(3-bromophenyl)-4-oxo-2-butenoate | google.com |
Amidation Reactions
Amides of this compound can be synthesized by reacting the carboxylic acid with a primary or secondary amine. This transformation typically requires the activation of the carboxylic acid, as direct reaction with an amine is slow. Common methods involve converting the carboxylic acid to a more reactive derivative, such as an acid chloride, which then readily reacts with the amine. For example, (E)-4-aryl-4-oxo-2-butenoic acids are converted to their amides by first treating them with an activating agent like phosphorus oxychloride (POCl₃) before adding the desired aniline (B41778) or amine. nih.gov
Direct amidation methods using coupling agents (e.g., EDC) or catalysts like titanium tetrafluoride (TiF₄) have also been developed, offering milder conditions for the formation of the amide bond. researchgate.netresearchgate.net
Decarboxylation Pathways
Decarboxylation is the removal of a carboxyl group, releasing carbon dioxide. The decarboxylation of α,β-unsaturated carboxylic acids like this compound is not a spontaneous process and typically requires specific conditions. While thermal decarboxylation is possible, it often necessitates high temperatures that may lead to undesired side reactions or decomposition.
Modern synthetic methods offer alternative pathways for decarboxylation under milder conditions. organic-chemistry.org Catalytic methods, for instance, employing silver carbonate in the presence of an acid in a solvent like DMSO, have been shown to be effective for the protodecarboxylation of various heteroaromatic carboxylic acids. organic-chemistry.org Another approach involves visible-light photoredox catalysis, which can achieve decarboxylation under metal-free conditions. organic-chemistry.org Although specific studies detailing the decarboxylation of this compound are not extensively documented, these contemporary methods represent plausible routes for its conversion to 1-(3-bromophenyl)prop-2-en-1-one.
Reactivity of the Ketone Moiety
The ketone's carbonyl group is a key site for nucleophilic addition and condensation reactions, allowing for extensive modification of the molecular backbone.
Carbonyl Reductions
The ketone moiety can be selectively reduced to a secondary alcohol. This transformation is typically achieved using hydride-based reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common choice for this purpose due to its mild nature, which often allows for the selective reduction of ketones and aldehydes in the presence of less reactive functional groups like carboxylic acids and esters. The reaction would yield 4-(3-bromophenyl)-4-hydroxy-2-butenoic acid. Control of reaction conditions is crucial to avoid potential side reactions, such as 1,4-conjugate addition to the α,β-unsaturated system.
Hydrazone Formation
The carbonyl group of this compound readily undergoes condensation reactions with hydrazine (B178648) and its derivatives (e.g., phenylhydrazine (B124118), 2,4-dinitrophenylhydrazine) to form the corresponding hydrazones. nih.gov This reaction is typically acid-catalyzed and proceeds via nucleophilic attack of the nitrogen atom of the hydrazine on the carbonyl carbon, followed by dehydration. For instance, the reaction with hydrazine hydrate (B1144303) would yield 4-(3-bromophenyl)-4-(hydrazono)-2-butenoic acid. Such reactions have been demonstrated on analogous 4-oxo-butanoic acid structures, where reaction with phenylhydrazine yielded the corresponding phenylhydrazone derivative. mdpi.com In some cases, the initial hydrazone product can undergo subsequent intramolecular cyclization, particularly upon heating, to form pyridazinone heterocycles. mdpi.com
Reactions with Organometallic Reagents
Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), are potent nucleophiles that readily attack the electrophilic carbon of the ketone group. msu.edu This addition reaction results in the formation of a tertiary alcohol after an aqueous workup. For example, the reaction of this compound with methylmagnesium bromide would yield 4-(3-bromophenyl)-4-hydroxy-4-methyl-2-butenoic acid. A significant consideration in this reaction is the presence of the acidic carboxylic acid proton, which will react with the organometallic reagent. msu.edu Consequently, at least two equivalents of the organometallic reagent are required: the first to deprotonate the carboxylic acid and the second to add to the ketone. Alternatively, the carboxylic acid group could be protected as an ester prior to the reaction to avoid this complication. youtube.com
Reactivity of the Aryl Bromide Moiety
The bromine atom attached to the phenyl ring provides a handle for transition-metal-catalyzed cross-coupling reactions, which are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds.
Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)
The aryl bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling reactions. rsc.org The reactivity of aryl halides in these reactions generally follows the order I > Br > Cl, making aryl bromides a reliable and commonly used electrophile. nih.gov
Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. Reacting this compound with an arylboronic acid (Ar'-B(OH)₂) would yield a 4-(biphenyl-3-yl)-4-oxo-2-butenoic acid derivative.
Heck Coupling: In the Heck reaction, the aryl bromide is coupled with an alkene in the presence of a palladium catalyst and a base. This results in the formation of a new C-C bond where the aryl group is attached to one of the sp² carbons of the original alkene.
Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne, utilizing a palladium catalyst and a copper(I) co-catalyst. The reaction of this compound with an alkyne (R-C≡CH) would produce a 4-(3-(alkynyl)phenyl)-4-oxo-2-butenoic acid derivative.
These cross-coupling reactions are highly versatile and tolerate a wide range of functional groups, making them suitable for the late-stage functionalization of the molecule. organic-chemistry.org
Table 1: Summary of Potential Cross-Coupling Reactions
| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |
|---|---|---|---|
| Suzuki Coupling | Arylboronic Acid | Pd(PPh₃)₄ + Base (e.g., Na₂CO₃) | Biaryl derivative |
| Heck Coupling | Alkene | Pd(OAc)₂ + Phosphine (B1218219) Ligand + Base | Aryl-substituted alkene |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) on the 3-bromophenyl moiety of this compound is generally challenging under standard conditions. The bromine atom is attached to an aromatic ring that is not activated by strongly electron-withdrawing groups in the ortho or para positions. The carbonyl group is in the meta position, and its electron-withdrawing effect is significantly attenuated at the site of the bromine atom, rendering the aryl halide relatively unreactive towards traditional SNAr mechanisms.
For a successful SNAr reaction to occur, the aromatic ring must typically be rendered electron-deficient by the presence of potent electron-withdrawing groups, which stabilize the negatively charged Meisenheimer intermediate. libretexts.org In the case of this compound, the butenoic acid side chain, while possessing a carbonyl group, does not provide sufficient activation for facile nucleophilic displacement of the bromine. Consequently, harsh reaction conditions, such as high temperatures and the use of highly nucleophilic reagents, would likely be required to induce any substitution. Under such conditions, competing reactions involving the other functional groups of the molecule, particularly the electrophilic α,β-unsaturated system, would be probable.
Halogen-Metal Exchange Reactions
The bromine atom on the phenyl ring of this compound presents a prime site for halogen-metal exchange reactions. This transformation is a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds. wikipedia.org The reaction typically involves treatment with organolithium reagents, such as n-butyllithium or t-butyllithium, at low temperatures to prevent side reactions. tcnj.edu
The general mechanism involves the exchange of the bromine atom for a lithium atom, generating a highly reactive aryllithium intermediate. This intermediate can then be trapped with a variety of electrophiles.
Table 1: Potential Products from Halogen-Metal Exchange of this compound followed by Electrophilic Quench
| Electrophile | Potential Product |
| Carbon dioxide (CO₂) | 3-(4-oxo-2-carboxy-2-butenoyl)benzoic acid |
| Aldehydes (RCHO) | 4-(3-(hydroxy(R)methyl)phenyl)-4-oxo-2-butenoic acid |
| Ketones (R₂C=O) | 4-(3-(1-hydroxy-1-R-alkyl)phenyl)-4-oxo-2-butenoic acid |
| Esters (RCOOR') | 4-(3-acylphenyl)-4-oxo-2-butenoic acid |
It is crucial to consider the presence of the acidic carboxylic acid proton in this compound. This acidic proton would be readily deprotonated by the organolithium reagent. Therefore, at least two equivalents of the organolithium reagent would be necessary: the first to deprotonate the carboxylic acid and the second to perform the halogen-metal exchange. Alternatively, protection of the carboxylic acid group, for instance as an ester, would circumvent this issue and allow for a more controlled reaction at the aryl bromide site. The presence of the ketone and the α,β-unsaturated system also introduces potential for competing nucleophilic attack by the organolithium reagent. Careful control of reaction conditions, particularly temperature, is essential to favor the desired halogen-metal exchange over these side reactions. nih.govnih.gov
Cascade and Tandem Reactions Involving Multiple Reactive Sites
The structure of this compound is well-suited for cascade and tandem reactions, where multiple bond-forming events occur in a single synthetic operation. The presence of an α,β-unsaturated ketone system, a carboxylic acid, and an aryl halide provides multiple reactive handles that can be sequentially or simultaneously engaged.
The α,β-unsaturated keto acid moiety is a classic Michael acceptor. pressbooks.pub This allows for conjugate addition of a wide range of nucleophiles to the β-position of the butenoic acid chain. The resulting enolate intermediate can then participate in subsequent intramolecular reactions. For example, a nucleophile with a pendant group capable of reacting with the ketone or the carboxylic acid could initiate a cascade cyclization.
Furthermore, the aryl bromide can be activated through transition-metal catalysis, such as palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki, Sonogashira), to form a new carbon-carbon or carbon-heteroatom bond. A judicious choice of reactants could allow for an initial Michael addition followed by an intramolecular cross-coupling reaction, leading to the rapid construction of complex heterocyclic scaffolds. The reactivity of the para-isomer, 4-(4-bromophenyl)-4-oxo-2-butenoic acid, as a precursor for various heterocyclic compounds through reactions involving its multiple functional groups, highlights the potential of the meta-isomer in similar transformations. ekb.egresearchgate.net
Table 2: Potential Cascade Reactions Involving this compound
| Reaction Type | Potential Outcome |
| Michael Addition/Intramolecular Aldol (B89426) Condensation | Formation of cyclic products |
| Michael Addition/Intramolecular Lactonization | Formation of lactones |
| Michael Addition/Intramolecular Palladium-catalyzed coupling | Formation of fused ring systems |
The development of such cascade reactions is a cornerstone of modern synthetic chemistry, offering atom and step economy. The diverse reactivity of α,β-unsaturated ketones and ketoesters in cascade sequences has been well-documented, suggesting a rich field of possibilities for this compound. nih.govacs.orgmdpi.comnih.gov
Photochemical and Electrochemical Reactivity Studies
While specific photochemical and electrochemical studies on this compound are not extensively reported in the literature, its structural motifs allow for predictions of its behavior under these conditions.
Photochemical Reactivity: The α,β-unsaturated ketone chromophore in the molecule is expected to be photoactive. Chalcones, which share this structural feature, are known to undergo a variety of photochemical reactions, including [2+2] cycloadditions and cis-trans isomerizations upon irradiation with UV light. researchgate.net The presence of the bromine atom could also influence the photochemical pathways. Brominated aromatic compounds can undergo homolytic cleavage of the carbon-bromine bond upon UV irradiation, leading to the formation of aryl radicals. These highly reactive intermediates could then participate in a range of subsequent reactions, such as hydrogen abstraction or addition to the double bond of another molecule. frontiersin.org
Electrochemical Reactivity: The electrochemical behavior of this compound is likely to be characterized by the reduction of several of its functional groups. The ketone can be electrochemically reduced to a secondary alcohol. rsc.org The α,β-unsaturated system can also undergo electrochemical reduction. Furthermore, the carbon-bromine bond is susceptible to reductive cleavage. The electrochemical reduction of bromobenzene (B47551) has been shown to proceed, albeit at relatively negative potentials. tsijournals.com The reduction potential will be influenced by the electronic environment of the aromatic ring. The presence of the deactivating keto-acid substituent may facilitate the reduction of the aryl bromide. Studies on the electrochemical reduction of bromomethyl phenyl ketone indicate that the carbonyl group can influence the reductive cleavage of the carbon-bromine bond. cnr.it The specific reduction pathway would depend on the electrode material, solvent, and applied potential. nih.gov
Derivatization and Structural Modification of 4 3 Bromophenyl 4 Oxo 2 Butenoic Acid
Synthesis of Heterocyclic Compounds from 4-(3-bromophenyl)-4-oxo-2-butenoic acid
The α,β-unsaturated carbonyl system in this compound is an excellent Michael acceptor, and the 1,4-dicarbonyl structure is a key synthon for the construction of various five- and six-membered heterocyclic rings. Reactions with binucleophilic reagents typically proceed via an initial Michael addition to the β-carbon, followed by an intramolecular cyclization/condensation reaction.
The reaction of 4-aryl-4-oxo-2-butenoic acids with hydrazine (B178648) hydrate (B1144303) or its derivatives is a standard and efficient method for the synthesis of 6-aryl-3(2H)-pyridazinones. This transformation is fundamental in heterocyclic chemistry.
Research Findings: The synthesis proceeds by the reaction of the butenoic acid derivative with hydrazine hydrate (NH₂NH₂·H₂O) in a suitable solvent, such as ethanol (B145695) or acetic acid, under reflux conditions. The reaction involves two key steps:
Michael Addition: The nitrogen nucleophile (hydrazine) attacks the electrophilic β-carbon of the α,β-unsaturated system.
Cyclization-Condensation: The terminal nitrogen of the resulting hydrazone intermediate then undergoes an intramolecular nucleophilic attack on the carboxylic acid group, leading to cyclization and dehydration to form the stable six-membered pyridazinone ring.
This reaction is broadly applicable to various 4-aryl-4-oxo-2-butenoic acids. For the 4-(4-bromophenyl) analogue, this reaction yields 6-(4-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone. It is expected that this compound would react identically to produce 6-(3-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone.
| Starting Material | Reagent | Product | Reaction Type |
| This compound | Hydrazine Hydrate | 6-(3-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone | Michael Addition / Cyclization |
| This compound | Phenylhydrazine (B124118) | 2-phenyl-6-(3-bromophenyl)-4,5-dihydro-3(2H)-pyridazinone | Michael Addition / Cyclization |
The construction of sulfur-containing heterocycles, such as thiazoles and thiadiazoles, can be achieved using the 4-aryl-4-oxo-2-butenoic acid scaffold. These reactions typically involve reagents that provide the necessary sulfur and nitrogen atoms to form the heterocyclic ring.
Research Findings: The synthesis of thiazole (B1198619) derivatives from β-aroylacrylic acids is well-documented for various analogues. nih.gov The reaction of this compound with thiourea (B124793) (NH₂CSNH₂) in a protic solvent like ethanol, often with a catalytic amount of acid, is expected to yield 2-amino-5-(3-bromobenzoylmethyl)-thiazol-4-one. The mechanism involves the formation of a Michael adduct, followed by intramolecular cyclization.
Thiadiazole derivatives can also be synthesized, although the pathways are often more complex. One reported route for a similar 4-(4-bromophenyl) analogue involves using a pre-formed thiadiazole-containing nucleophile that undergoes a Michael addition, rather than constructing the thiadiazole ring directly from the butenoic acid backbone in one pot. rsc.orgnih.gov
| Starting Material | Reagent | Expected Product | Reaction Type |
| This compound | Thiourea | 2-amino-5-(3-bromobenzoylmethyl)thiazol-4-one | Michael Addition / Cyclization |
| This compound | Substituted Thioureas | 2-(substituted-amino)-5-(3-bromobenzoylmethyl)thiazol-4-one | Michael Addition / Cyclization |
The versatile structure of this compound allows for its use in synthesizing other important heterocyclic systems, including pyrroles, furans, and pyrimidines, through various cyclization strategies.
Research Findings:
Pyrimidine (B1678525) Derivatives: The reaction of 4-aryl-4-oxo-2-butenoic acids with reagents like thiourea can also lead to pyrimidine derivatives under different reaction conditions. nih.gov For instance, reacting the 4-(4-bromophenyl) analogue with thiourea in the presence of a base can yield a 2-thioxopyrimidine derivative. nih.gov
Pyrrole and Furan (B31954) Derivatives: While direct synthesis of pyrroles and furans from this starting material is less commonly cited, the 1,4-dicarbonyl motif is a classic precursor for the Paal-Knorr synthesis of these five-membered rings. This would first require the conversion of the butenoic acid into a suitable 1,4-diketone derivative. Subsequent reaction with an amine (for pyrroles) or a dehydrating agent (for furans) would complete the synthesis.
Pyridine (B92270) Derivatives: The reaction of the 4-(4-bromophenyl) analogue with ethyl cyanoacetate (B8463686) in the presence of ammonium (B1175870) acetate (B1210297) has been shown to yield pyridine derivatives through a complex condensation and cyclization pathway. nih.gov A similar outcome would be anticipated for the 3-bromo isomer.
| Reagent | Heterocyclic System | General Reaction Pathway |
| Thiourea (basic conditions) | Pyrimidine | Michael Addition / Cyclocondensation |
| Ethyl Cyanoacetate / NH₄OAc | Pyridine | Michael Addition / Knoevenagel Condensation / Cyclization |
| Primary Amines (after modification to a 1,4-diketone) | Pyrrole | Paal-Knorr Synthesis |
| Dehydrating Agent (after modification to a 1,4-diketone) | Furan | Paal-Knorr Synthesis |
Generation of Analogues with Modified Aromatic Substituents
Creating analogues of this compound with different substituents on the aromatic ring is crucial for structure-activity relationship (SAR) studies in medicinal chemistry. This can be achieved either by starting with differently substituted precursors or by modifying the 3-bromophenyl ring at a later stage.
Research Findings: The most direct method for generating analogues is to begin the synthesis with a different substituted acetophenone (B1666503). The two primary synthetic routes to 4-aryl-4-oxo-2-butenoic acids are:
Friedel-Crafts Acylation: This involves the reaction of a substituted benzene (B151609) with maleic anhydride (B1165640) in the presence of a Lewis acid catalyst (e.g., AlCl₃). This method is effective for a range of aromatic substrates.
Aldol (B89426) Condensation: A substituted acetophenone (e.g., 3'-chloroacetophenone, 3'-methylacetophenone) is reacted with glyoxylic acid, often under microwave-assisted conditions. This method is highly versatile and accommodates a wide variety of substituents on the aromatic ring.
These methods allow for the introduction of a diverse array of functional groups—both electron-donating and electron-withdrawing—at various positions on the phenyl ring, thereby systematically modifying the electronic and steric properties of the final compound. Subsequent derivatization of these analogues can then be used to build libraries of heterocyclic compounds for biological screening.
Stereochemical Control in Derivatization Processes
The stereochemistry of this compound and its derivatives is an important consideration. The parent acid itself exists as geometric isomers (E/Z) around the C2-C3 double bond, and its derivatization can introduce new chiral centers.
Research Findings: The synthesis of 4-aryl-4-oxo-2-butenoic acids via methods such as Friedel-Crafts acylation or aldol condensation typically results in the formation of the thermodynamically more stable (E)-isomer. nih.gov The coupling constants of the vinylic protons in ¹H NMR spectra (typically around 15 Hz) confirm this configuration. nih.gov
Advanced Spectroscopic and Analytical Characterization Methodologies in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, NOESY)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For (E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid, ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon environments, respectively.
¹H NMR (Proton NMR): The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In a study, the spectrum for the E-isomer was recorded at 600 MHz in DMSO-d₆. The data revealed characteristic signals for the aromatic and olefinic protons. The two protons of the butenoic acid chain appear as doublets, with a large coupling constant (J = 15.6 Hz) that confirms their trans (E) configuration. The protons on the bromophenyl ring exhibit complex splitting patterns (multiplets) consistent with their substitution pattern. A broad singlet corresponding to the carboxylic acid proton is also observed at a significantly downfield chemical shift.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum, recorded at 150 MHz in DMSO-d₆, complements the ¹H NMR data by identifying all unique carbon atoms in the molecule. The spectrum shows distinct signals for the carbonyl carbons (ketone and carboxylic acid), the olefinic carbons of the C=C double bond, and the carbons of the bromophenyl ring. The positions of these signals are indicative of their electronic environments.
NOESY (Nuclear Overhauser Effect Spectroscopy): While ¹H and ¹³C NMR are fundamental for establishing the connectivity of atoms, two-dimensional NMR techniques like NOESY are used to determine through-space proximity of protons. This is particularly useful for confirming stereochemistry, such as the E/Z configuration of a double bond. However, specific NOESY data for 4-(3-bromophenyl)-4-oxo-2-butenoic acid is not available in the reviewed scientific literature.
Table 1: NMR Spectroscopic Data for (E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid in DMSO-d₆
| Technique | Chemical Shift (δ) in ppm | Assignment |
|---|---|---|
| ¹H NMR | 6.72 (d, J = 15.6 Hz, 1H) | Olefinic CH |
| 7.57 (t, J = 7.8 Hz, 1H) | Aromatic CH | |
| 7.85-7.89 (m, 2H) | Olefinic CH & Aromatic CH | |
| 8.08 (d, J = 7.8 Hz, 1H) | Aromatic CH | |
| 8.20 (t, J = 1.8 Hz, 1H) | Aromatic CH | |
| 13.15 (br s, 1H) | COOH | |
| ¹³C NMR | 128.01 | Aromatic CH |
| 129.02 | C-Br | |
| 132.33 | Aromatic CH | |
| 132.74 | Aromatic CH | |
| 134.02 | Olefinic CH | |
| 136.33 | Olefinic CH | |
| 137.28 | Aromatic C | |
| 138.16 | Aromatic CH | |
| 166.66 | COOH | |
| 188.94 | C=O (Ketone) |
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis (e.g., GC-MS)
Mass spectrometry (MS) is an essential analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the molecular formula.
For (E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid, HRMS analysis using electrospray ionization (ES+) has been reported. The spectrum shows the protonated molecule [M+H]⁺, with the characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio). This provides strong evidence for the presence of a single bromine atom in the molecule.
While general MS data is available, specific fragmentation analysis or data from hyphenated techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for this compound are not detailed in the available literature. GC-MS is typically used for volatile and thermally stable compounds; the carboxylic acid functional group in the target molecule might require derivatization prior to GC-MS analysis.
Table 2: High-Resolution Mass Spectrometry Data for (E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid
| Ion | Calculated m/z | Found m/z |
|---|---|---|
| [C₁₀H₈⁷⁹BrO₃+H]⁺ | 269.9651 | 269.9723 |
| [C₁₀H₈⁸¹BrO₃+H]⁺ | 271.9631 | 271.9701 |
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting the vibrations of its bonds.
Infrared (IR) Spectroscopy: The IR spectrum of (E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid displays several characteristic absorption bands that confirm its structure. A broad band is observed for the O-H stretch of the carboxylic acid group. Strong absorption peaks corresponding to the C=O stretching vibrations of the ketone and the carboxylic acid are also prominent. Additionally, C=C stretching from the alkene and the aromatic ring, as well as C-H and O-H bending vibrations, are present.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. However, specific Raman spectroscopic data for this compound has not been reported in the scientific literature.
Table 3: Key Infrared (IR) Absorption Bands for (E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3070 (broad) | O-H stretch | Carboxylic Acid |
| 1715 (strong) | C=O stretch | Carboxylic Acid |
| 1675 (strong) | C=O stretch | Ketone |
| 1639 (medium) | C=C stretch | Alkene |
| 1421 (medium) | O-H bend | Carboxylic Acid |
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique can confirm the compound's connectivity, conformation, and stereochemistry with high precision. Despite its power, there are no published X-ray crystal structures for this compound in the Cambridge Structural Database or other common scientific literature sources. Therefore, a definitive solid-state structural analysis is not currently available.
Chromatographic Methods (HPLC, GC-MS) for Purity and Reaction Monitoring
Chromatographic techniques are fundamental for separating components of a mixture and are widely used to assess the purity of a synthesized compound and to monitor the progress of a chemical reaction.
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile compounds. While specific HPLC methods (e.g., column type, mobile phase, retention time) for the quantitative analysis or purity determination of this compound are not explicitly detailed in research articles, it is a standard method that would be applicable for such purposes.
Gas Chromatography-Mass Spectrometry (GC-MS): As mentioned previously, GC-MS is suitable for volatile compounds. Due to the low volatility of this carboxylic acid, its analysis by GC would likely require a derivatization step, such as esterification, to convert the carboxylic acid into a more volatile ester. No specific GC-MS analysis protocols for this compound are currently published.
In synthetic procedures, the purity of (E)-4-(3-bromophenyl)-4-oxobut-2-enoic acid has been ensured through purification techniques like flash chromatography, with purity confirmed by NMR spectroscopy. rsc.org
Computational and Theoretical Investigations of 4 3 Bromophenyl 4 Oxo 2 Butenoic Acid
Quantum Chemical Calculations for Electronic Structure and Molecular Geometry
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods would be employed to determine the optimized 3D geometry, electronic charge distribution, and various spectroscopic properties of 4-(3-bromophenyl)-4-oxo-2-butenoic acid.
Conformational Analysis and Energy Landscapes
The presence of several single bonds in this compound allows for multiple spatial arrangements, or conformations. Conformational analysis would be performed to identify the most stable conformers and to understand the energy barriers between them. This is typically done by systematically rotating the dihedral angles around the key single bonds (e.g., the bond connecting the phenyl ring to the carbonyl group and the bond between the carbonyl group and the double bond) and calculating the potential energy at each step. The results would be visualized as a potential energy surface or energy landscape, highlighting the low-energy (stable) conformers and the transition states that connect them. This information is vital for understanding how the molecule's shape influences its chemical behavior and biological activity.
Reaction Mechanism Elucidation through Computational Modeling
Computational modeling is an invaluable tool for investigating the step-by-step pathways of chemical reactions. For this compound, a key reaction of interest is the Michael addition, where a nucleophile adds to the carbon-carbon double bond.
Frontier Molecular Orbital (FMO) Analysis (e.g., HOMO, LUMO)Frontier Molecular Orbital (FMO) theory is a key concept used to explain chemical reactivity.researchgate.netIt focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule (the nucleophile) and the Lowest Unoccupied Molecular Orbital (LUMO) of another (the electrophile). For this compound, which acts as a Michael acceptor (an electrophile), the energy and shape of its LUMO are of primary importance.
The analysis would involve calculating the energies of the HOMO and LUMO and the resulting HOMO-LUMO gap. A smaller energy gap generally implies higher reactivity. The spatial distribution of the LUMO would pinpoint the most likely sites for nucleophilic attack, which for this molecule is expected to be the β-carbon of the α,β-unsaturated system. FMO analysis helps rationalize the regioselectivity and reactivity of the molecule in reactions like the Michael addition. masterorganicchemistry.comwikipedia.orgchemistrysteps.com
While these computational methods provide a robust framework for investigating this compound, the specific data from such studies are not yet part of the scientific record. Future research is needed to perform these detailed analyses and elucidate the unique computational and theoretical profile of this compound.
Solvation Effects in Reaction Pathways
A comprehensive search of scientific literature and chemical databases did not yield specific studies on the solvation effects in the reaction pathways of this compound.
In computational chemistry, the study of solvation effects is crucial for understanding reaction mechanisms in a condensed phase. Theoretical investigations in this area typically employ computational models to determine how the surrounding solvent influences the energy of reactants, transition states, and products. These models can be explicit, where individual solvent molecules are included in the calculation, or implicit, where the solvent is treated as a continuous medium with specific dielectric properties. By calculating the free energy of solvation, researchers can predict how different solvents might alter reaction rates and equilibria. For a molecule like this compound, such studies would provide insight into how polar or non-polar solvents interact with the carboxylic acid, keto, and bromophenyl functional groups, thereby influencing its reactivity in various chemical environments.
Spectroscopic Property Prediction and Validation
There are no specific computational studies available in the reviewed literature that focus on the prediction and validation of the spectroscopic properties of this compound.
Theoretical prediction of spectroscopic properties is a common application of computational chemistry, often utilizing methods like Density Functional Theory (DFT). These calculations can predict various types of spectra, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis). For instance, theoretical calculations of NMR spectra involve predicting the chemical shifts of ¹H and ¹³C atoms, which are highly dependent on the electronic environment of the nuclei. Similarly, IR spectra can be simulated by calculating the vibrational frequencies of the molecule's chemical bonds. These predicted spectra are then compared with experimentally obtained data for validation. Such a comparative analysis helps in confirming the molecular structure and understanding the electronic and vibrational characteristics of the compound.
Molecular Dynamics Simulations
No dedicated molecular dynamics (MD) simulation studies for this compound were found in the public domain.
Molecular dynamics simulations are computational methods used to study the physical movement of atoms and molecules over time. These simulations provide detailed information on the conformational dynamics, stability, and intermolecular interactions of a system. An MD simulation for this compound would involve placing the molecule in a simulated environment (e.g., a box of water molecules) and calculating the forces between atoms to model their motion. The results could reveal the molecule's preferred conformations, its flexibility, and how it interacts with surrounding molecules, such as solvent or potential biological targets. This information is valuable for understanding the compound's behavior at the atomic level.
Structure-Reactivity Relationships from Theoretical Data
Specific theoretical studies detailing the structure-reactivity relationships for this compound are not available in the current body of scientific literature.
The investigation of structure-reactivity relationships through computational methods aims to correlate a molecule's structural or electronic features with its chemical reactivity. This is often achieved by calculating various molecular descriptors using quantum chemical methods. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, electrostatic potential maps, and atomic charges. For a compound like this compound, these theoretical descriptors could be used to predict the most likely sites for nucleophilic or electrophilic attack, and to quantify the influence of the bromo-substituent on the reactivity of the enone and carboxylic acid moieties.
Role As a Synthetic Intermediate and Building Block in Complex Molecule Synthesis
Precursor for Advanced Chemical Scaffolds
The intrinsic reactivity of 4-(3-bromophenyl)-4-oxo-2-butenoic acid makes it an excellent precursor for a wide variety of advanced chemical scaffolds, particularly heterocyclic compounds. researchgate.netekb.eg The conjugated system is susceptible to Michael additions, while the ketone and carboxylic acid groups can participate in condensation and cyclization reactions. This multi-faceted reactivity allows for the generation of diverse ring systems, which are central cores of many biologically active molecules. nih.govresearchgate.net For instance, reactions with binucleophilic reagents like thiourea (B124793), hydrazines, or amino-thiadiazoles can lead to the formation of pyrimidines, pyridazinones, and fused imidazolo-thiadiazole systems, respectively, demonstrating its utility as a key starting material for important heterocycles. researchgate.netekb.eg
In target-oriented synthesis, where the goal is the creation of a specific, often complex molecule, this compound provides a reliable and adaptable framework. The predictable reactivity of its functional groups allows for a rational design of synthetic routes. The α,β-unsaturated system, for example, serves as a Michael acceptor for various nucleophiles, establishing a key bond and introducing new functionalities in a controlled manner. researchgate.net The resulting adduct can then undergo intramolecular cyclization, leveraging the ketone or carboxylic acid, to construct the target scaffold. This strategic approach enables the efficient synthesis of complex heterocyclic structures that are prevalent in medicinal chemistry and materials science. researchgate.net
The "Build-Couple-Transform" paradigm is a powerful strategy for generating libraries of structurally diverse molecules, which is particularly useful in drug discovery for finding new lead compounds. researchgate.netnih.gov The 4-oxo-2-butenoic acid core is exceptionally well-suited for this approach. researchgate.net
Build: This stage involves the synthesis of the core building block, this compound itself, often through methods like Friedel-Crafts acylation or aldol (B89426) condensation. researchgate.net
Couple: The carboxylic acid group is then "coupled" with a diverse set of building blocks, typically amines, to form a library of 4-oxo-2-butenamides. This step introduces the first point of diversity. nih.gov
Transform: The resulting butenamide scaffold, which retains the reactive α,β-unsaturated ketone, is subjected to a variety of chemical transformations to create diverse and more complex core scaffolds. This strategy moves beyond simple peripheral decoration of a common core, instead creating new, distinct molecular architectures from a common intermediate. researchgate.netnih.gov
The transformations can be categorized based on the reaction type, efficiently converting a planar starting material into a library of compounds with enhanced three-dimensional character and scaffold diversity. researchgate.netnih.gov
Table 1: Examples of "Transform" Reactions on a 4-Oxo-2-Butenamide Scaffold
| Transformation Category | Reagents/Conditions | Resulting Scaffold Type |
|---|---|---|
| 1,4-Cyclizations | Hydrazine (B178648) derivatives | Pyrazoles |
| Guanidine | Dihydropyrimidinones | |
| 3,4-Cyclizations | Sodium azide | Triazoles |
| TosMIC, NaH | Pyrroles | |
| Reductions | NaBH₄ | Saturated amides, Allylic alcohols |
| 1,4-Additions (Michael) | Thiols, Amines | Thioether or Amino-substituted butanamides |
This table is based on the general reactivity of the 4-oxo-2-butenamide scaffold as described in the literature. nih.gov
This approach has been successfully used to generate libraries of over 170 members, demonstrating its efficiency in exploring chemical space and identifying hits against biological targets like cyclin-dependent kinase 2 (CDK2). researchgate.net
Construction of Specialty Chemicals and Materials Precursors
Beyond its use in medicinal chemistry, this compound and its derivatives serve as precursors for specialty chemicals and advanced materials. The presence of the bromophenyl group allows for subsequent cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the attachment of other molecular fragments to build larger, conjugated systems relevant to materials science. Furthermore, the carboxylic acid can be converted into amides, such as N-(4-acetylaminosulfonylphenyl)amides, to produce specialty chemicals with tailored properties. documentsdelivered.com The potential for polymerization, either through the alkene or by converting the functional groups into polymerizable units, opens avenues for creating novel functional polymers.
Methodology Development Leveraging its Unique Functional Groups
The synthesis of 4-oxo-2-butenoic acids, including the 3-bromo-substituted variant, has itself been a subject of methodology development. Traditional routes like Friedel-Crafts acylation can be scope-limited. nih.govresearchgate.net Modern methods have focused on creating more general and efficient syntheses. One such development is the microwave-assisted aldol-condensation between a methyl ketone (e.g., 3-bromoacetophenone) and glyoxylic acid. nih.govncl.ac.uk This research revealed that reaction conditions need to be tailored to the substrate; aryl ketones react best with an acid catalyst, while aliphatic ketones require a base/acid combination. nih.gov This substituent effect was rationalized using frontier orbital calculations, showcasing how this class of compounds drives the development of more sophisticated and mechanistically understood synthetic protocols. nih.govncl.ac.uk
Table 2: Optimized Conditions for Microwave-Assisted Synthesis of 4-Oxo-2-Butenoic Acids nih.gov
| Ketone Type | Catalyst System | Typical Yields |
|---|---|---|
| Aryl Methyl Ketones | p-Toluenesulfonic acid (TsOH) | Moderate to Excellent |
Divergent Synthesis Strategies Utilizing this compound as a Core
Divergent synthesis aims to generate a variety of distinct products from a single, common starting material by subtly changing reaction conditions. nih.gov this compound is an ideal core for such strategies due to its multiple, electronically distinct reactive sites. By carefully selecting catalysts, solvents, temperature, or reagents, a chemist can steer a reaction towards a specific pathway, leading to different structural outcomes. nih.gov
For example, under one set of conditions (e.g., a soft nucleophile and a protic solvent), a reaction might exclusively proceed via a 1,4-Michael addition to the unsaturated system. Under different conditions (e.g., a hard nucleophile in an aprotic solvent), a 1,2-addition to the ketone carbonyl could be favored. Furthermore, the carboxylic acid could be activated to form an amide or ester, or the bromophenyl group could participate in a palladium-catalyzed coupling reaction. By controlling which functional group reacts, a diverse collection of products can be synthesized from this single, versatile starting material, embodying the efficiency and elegance of divergent synthetic strategies.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 3-bromoacetophenone |
| Glyoxylic acid |
| Thiourea |
| p-Toluenesulfonic acid |
| Pyrrolidine |
| Acetic Acid |
| Guanidine |
| Sodium azide |
| Tosylmethyl isocyanide (TosMIC) |
| Sodium hydride (NaH) |
| Sodium borohydride (B1222165) (NaBH₄) |
Emerging Research Avenues and Future Directions for 4 3 Bromophenyl 4 Oxo 2 Butenoic Acid
Development of Novel Catalytic Systems for its Transformations
The inherent reactivity of 4-(3-bromophenyl)-4-oxo-2-butenoic acid makes it a prime candidate for a variety of chemical transformations. Current research focuses on moving beyond traditional synthetic methods, such as Friedel-Crafts acylation, which can be scope-limited, towards more efficient and selective catalytic processes. researchgate.netnih.govsemanticscholar.orggoogle.com A significant area of development is in asymmetric catalysis to produce enantiomerically pure derivatives, which are crucial for pharmaceutical applications. rug.nlacs.orgnih.gov
Future research is directed at developing novel catalytic systems that can selectively target the different functional groups of the molecule. This includes:
Asymmetric Hydrogenation: Development of chiral metal complexes (e.g., Rhodium, Ruthenium) or organocatalysts for the enantioselective reduction of the carbon-carbon double bond or the ketone.
Catalytic Asymmetric Michael Additions: Utilizing chiral catalysts to control the stereoselective addition of nucleophiles to the β-carbon, creating complex chiral building blocks. acs.orgnih.gov
Cyclization Catalysis: Designing catalysts that facilitate intramolecular or intermolecular cyclizations to rapidly construct diverse heterocyclic scaffolds, which are prevalent in medicinal chemistry. researchgate.net
Organocatalysis: Exploring the use of small organic molecules as catalysts for various transformations, offering a metal-free alternative for reactions like asymmetric epoxidation or conjugate additions. rug.nlacs.orgnih.govnih.gov
These advanced catalytic methods promise to unlock new chemical space and provide efficient access to a wide array of structurally complex and potentially valuable derivatives.
Exploration of Sustainable Synthetic Pathways and Biocatalysis
In line with the principles of green chemistry, a major future direction is the development of sustainable and environmentally benign methods for the synthesis and modification of this compound. This involves minimizing waste, reducing energy consumption, and using less hazardous reagents.
Sustainable Synthesis: Microwave-assisted synthesis has already been shown to be an effective and rapid method for producing 4-oxo-2-butenoic acids via aldol (B89426) condensation, offering significant advantages over traditional heating methods. nih.govsemanticscholar.org Future work will likely focus on replacing conventional catalysts, such as strong acids or bases, with reusable solid catalysts like zeolites or functionalized resins to simplify purification and reduce waste. google.commdpi.com
Biocatalysis: The use of enzymes (biocatalysis) presents a powerful strategy for highly selective and sustainable transformations under mild conditions. researchgate.net Enzymes such as ketoreductases (KREDs) could be employed for the stereoselective reduction of the ketone to a chiral alcohol, a valuable synthetic intermediate. mdpi.com Similarly, ene-reductases could selectively reduce the carbon-carbon double bond. The high chemo-, regio-, and enantioselectivity of enzymes can provide access to chiral building blocks that are difficult to obtain through traditional chemical methods. researchgate.net The discovery and engineering of novel enzymes will be crucial for expanding the biocatalytic toolbox applicable to this class of molecules. researchgate.netmdpi.com
| Approach | Key Features | Potential Advantages | Research Focus |
|---|---|---|---|
| Traditional (e.g., Friedel-Crafts) | Uses strong Lewis acids (AlCl₃), harsh conditions. google.com | Well-established for certain aromatic substrates. | Improving substrate scope, reducing catalyst loading. |
| Microwave-Assisted | Rapid heating, reduced reaction times. nih.gov | Increased efficiency, higher yields, scalability. semanticscholar.org | Optimization of catalysts (e.g., tosic acid) for broader applicability. semanticscholar.org |
| Biocatalysis | Use of enzymes (e.g., reductases) at mild conditions. researchgate.net | High stereoselectivity, green reaction conditions, minimal byproducts. mdpi.com | Enzyme screening and engineering for specific transformations. |
Integration into Flow Chemistry and Automated Synthesis Platforms
The transition from batch to continuous flow manufacturing is a key trend in modern chemical synthesis, offering enhanced safety, reproducibility, and scalability. thieme.denih.gov The synthesis of this compound and its subsequent derivatization are well-suited for adaptation to flow chemistry platforms.
Flow Chemistry: Performing reactions in continuous flow reactors allows for precise control over parameters like temperature, pressure, and reaction time, leading to higher yields and purities. thieme.de For potentially hazardous reactions, the small reactor volumes in flow systems significantly improve safety. The multi-step synthesis of complex molecules, including heterocyclic derivatives, can be streamlined by connecting multiple flow modules in sequence, minimizing manual handling and purification steps between reactions. nih.govuc.pt
Automated Synthesis: Integrating flow reactors with automated control systems and robotics enables high-throughput synthesis and optimization. ekb.eg An automated platform could synthesize the this compound core and then introduce a diverse range of reactants in a sequential or parallel manner. This "build-couple-transform" approach is highly efficient for creating large libraries of related compounds for screening in materials science or drug discovery. researchgate.net
Advanced Materials Science Applications (e.g., functional polymers, without properties)
The unique structure of this compound, which is related to the chalcone (B49325) scaffold, makes it an attractive building block for the creation of advanced functional materials. stmjournals.comstmjournals.com Chalcones and their derivatives are known to be precursors for polymers with interesting optical and thermal characteristics. ekb.egresearchgate.net
The reactive sites on the molecule—the polymerizable alkene, the carboxylic acid, and the aryl bromide—provide multiple handles for incorporation into polymer chains. Future research could explore its use as a monomer or a functional cross-linking agent to create novel polymers. For example, polymerization through the vinyl group could yield polymers with the bromophenyl-oxo-carboxy moiety as a repeating pendant group. The presence of the α,β-unsaturated carbonyl system, a known reactive moiety, could allow for post-polymerization modification or cross-linking, for instance, through [2+2] cycloaddition reactions upon UV irradiation. researchgate.net
| Reactive Site | Polymerization Method | Resulting Polymer Type |
|---|---|---|
| Carbon-Carbon Double Bond | Radical, Anionic, or Cationic Polymerization; Ring-Opening Metathesis Polymerization (ROMP) after derivatization. researchgate.net | Vinyl-type polymers with functional side chains. |
| Carboxylic Acid | Polycondensation (with diols or diamines). | Polyesters or polyamides. |
| Aryl Bromide | Coupling Polymerizations (e.g., Suzuki, Sonogashira). ekb.egscienceopen.com | Conjugated polymers. |
Design of Chemically Reactive Probes for Mechanistic Studies (non-biological, non-clinical)
The high reactivity of this compound makes it an excellent candidate for development as a chemical probe to investigate reaction mechanisms. nih.gov Its α,β-unsaturated carbonyl moiety is a classic Michael acceptor, capable of reacting with a wide range of nucleophiles. scienceopen.com This reactivity can be harnessed to study the kinetics and mechanisms of various chemical transformations. researchgate.net
For example, by systematically reacting the compound with different nucleophiles under various catalytic conditions, researchers can gain insight into catalyst performance and reaction pathways. The molecule can also be modified to include reporter tags (like fluorescent groups or bio-orthogonal handles such as alkynes), creating photoaffinity probes for studying interactions in complex chemical systems. unimi.it Such probes could be used to covalently label and identify interacting species within a catalytic cycle or a complex reaction mixture, providing valuable mechanistic data that is otherwise difficult to obtain. unimi.it
Opportunities for Interdisciplinary Research Collaborations
The diverse potential of this compound creates numerous opportunities for collaboration across different scientific disciplines:
Synthetic Chemistry and Chemical Engineering: Joint efforts are needed to translate the synthesis of the compound and its derivatives from laboratory-scale batch processes to efficient, scalable, and automated continuous flow systems.
Organic Chemistry and Materials Science: Collaboration between these fields can drive the design and synthesis of novel monomers based on this scaffold and the subsequent creation and characterization of functional polymers with unique properties. stmjournals.comstmjournals.com
Computational and Experimental Chemistry: Computational chemists can model reaction pathways and predict the outcomes of catalytic transformations, guiding experimentalists in designing more efficient syntheses and catalysts. semanticscholar.org This synergy is crucial for rationalizing structure-activity relationships and accelerating the discovery process. researchgate.netnih.gov
Biochemistry and Organic Synthesis: Exploring biocatalytic routes requires expertise from both biochemists, to identify and engineer suitable enzymes, and synthetic chemists, to apply these biocatalysts in practical and scalable synthetic processes.
Such interdisciplinary efforts will be essential to fully realize the scientific and technological potential of this compound and its derivatives.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-(3-bromophenyl)-4-oxo-2-butenoic acid, and how can reaction conditions be optimized for higher yields?
- Synthetic Routes : The compound is typically synthesized via aldol condensation between glyoxylic acid and a substituted acetophenone derivative. Microwave-assisted methods (e.g., 60–100°C, 30–60 min) significantly improve reaction efficiency compared to traditional heating, reducing side reactions and enhancing yields .
- Optimization Strategies :
- Catalysts : Use Lewis acids (e.g., ZnCl₂) or bases (e.g., NaHCO₃) to accelerate condensation.
- Purification : Employ HPLC with C18 columns (≥99.5% purity) to isolate the product .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound and its derivatives?
- 1H/13C NMR : Key signals include the α,β-unsaturated ketone (δ ~7.8–8.0 ppm for vinylic protons; δ ~180–190 ppm for carbonyl carbons) and the bromophenyl group (δ ~7.2–7.6 ppm for aromatic protons) .
- ESI-MS : Confirm molecular mass (e.g., [M+H]⁺ at m/z 283.0 for the parent compound) and fragmentation patterns .
- HPLC : Monitor purity (>99.5%) and retention times (e.g., 4.8–5.2 min on C18 columns) .
Advanced Research Questions
Q. How can researchers analyze and resolve contradictions in reported biological activities of this compound derivatives across different studies?
- Data Analysis Framework :
Assay Variability : Compare cytotoxicity protocols (e.g., RPMI-1640 vs. DMEM media, incubation times) that may affect IC₅₀ values .
Structural Confirmation : Verify derivative purity and stereochemistry (via X-ray crystallography or NOESY) to rule out impurities influencing activity .
Computational Modeling : Use molecular docking to assess binding affinity variations to target proteins (e.g., kinases) due to substituent effects (e.g., methoxy vs. bromo groups) .
Q. What strategies are recommended for designing derivatives of this compound to enhance antiproliferative activity while minimizing toxicity?
- Derivatization Approaches :
- Amide Formation : Replace the carboxylic acid with aryl amides (e.g., 4-methoxyphenylamide) to improve cell permeability. Derivatives with 3,5-dimethoxyphenyl groups show 2–3× higher activity in leukemia cell lines (e.g., K562) .
- Heterocyclic Integration : Synthesize imidazolo-thiadiazole hybrids via oxirane intermediates to target DNA repair pathways, reducing off-target effects .
- Toxicity Mitigation :
- SAR Studies : Correlate logP values (e.g., <3.5) with reduced hepatotoxicity using in vitro liver microsomal assays .
- Prodrug Design : Mask the carboxylic acid as ester prodrugs to enhance selectivity for tumor microenvironments .
Methodological Considerations
- Handling Precautions : Use PPE (gloves, goggles) due to potential skin/eye irritation (H313/H319) and avoid inhalation (P305+P351+P338) .
- Data Reproducibility : Report reaction conditions (e.g., microwave power, solvent ratios) and biological assay parameters (e.g., cell density, incubation time) in detail .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
